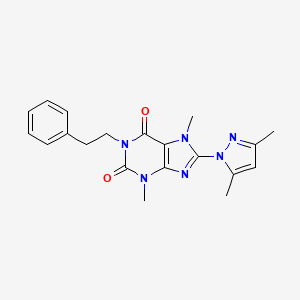

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(23(19)3)18(27)25(20(28)24(17)4)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDCQKSOVIPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a reaction between hydrazine derivatives and diketones or β-keto esters.

Substitution Reactions: Methyl and phenethyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors for each step of the synthesis, ensuring precise control over reaction conditions.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

- MCF7 (breast cancer) : The compound demonstrated a GI50 value of 3.79 µM.

- SF-268 (central nervous system cancer) : Exhibited a TGI value of 12.50 µM.

- NCI-H460 (lung cancer) : Showed an LC50 value of 42.30 µM .

These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can modulate inflammatory pathways. The compound's structure allows it to interact with key enzymes involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds similar to 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione may offer neuroprotective benefits. Studies have suggested that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Bouabdallah et al. | Significant cytotoxicity against Hep-2 and P815 cell lines (IC50 = 3.25 mg/mL and 17.82 mg/mL) | Hep-2 (laryngeal cancer), P815 (mastocytoma) |

| Wei et al. | Identified potent derivatives against A549 lung cancer cells | A549 (lung cancer) |

These studies illustrate the compound's potential in cancer therapy and highlight its role as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-dione derivatives with pyrazole substituents are a well-studied class due to their diverse bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Molecular Weight :

- The phenethyl-substituted compound (MW 366.42) is heavier than the 2-methylallyl analog (MW 314.34) due to the aromatic phenethyl group. The halogenated derivative (MW 402.80) has the highest molecular weight, attributed to the chloro-fluoro-benzyl group .

The chloro-fluoro-benzyl group in introduces both lipophilicity and electron-withdrawing effects, which may influence binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

- The 2-methylallyl derivative is synthesized with ≥95% purity, suggesting robust synthetic routes for alkyl-substituted purine-diones. In contrast, the halogenated analog achieves 98% purity, likely requiring advanced coupling techniques for introducing aromatic halogens.

Potential Bioactivity: While specific pharmacological data are unavailable in the provided evidence, structural analogs suggest that halogenation (as in ) could enhance target affinity (e.g., kinase inhibition) due to halogen bonding. The phenethyl group’s bulk may limit binding to shallow active sites but improve selectivity for deeper pockets .

Biological Activity

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivative class. Compounds in this category are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethylpurine-2,6-dione. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The structure features a purine core substituted with a pyrazole moiety and phenethyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, it could modulate the activity of kinases that are crucial in cell signaling and proliferation.

Receptor Binding : It has the potential to bind to specific cellular receptors, influencing signaling pathways related to growth and apoptosis.

Nucleic Acid Interaction : The compound may intercalate or bind to DNA/RNA structures, affecting gene expression and cellular functions.

Biological Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Anticancer Activity : Research indicates that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities have shown IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-(3,5-Dimethylpyrazolyl) | MCF7 | 0.39 |

| N,N-bis[(3,5-dimethylpyrazolyl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl derivatives | A549 | 0.46 |

Case Studies

Several case studies have been published that explore the biological activity of pyrazole derivatives:

- Study on Anticancer Properties : A study evaluated a series of pyrazole compounds against MCF7 and NCI-H460 cell lines. The results indicated that certain derivatives had IC50 values as low as 0.01 µM for MCF7 cells .

- Inhibition of Kinases : Another research effort focused on the inhibition of Aurora-A kinase by pyrazole derivatives. One derivative showed significant inhibition with an IC50 value of 0.16 µM .

- Cytotoxicity Evaluation : A comprehensive evaluation revealed that several pyrazole compounds exhibited promising cytotoxicity against multiple cancer cell lines such as HCT116 and HepG2 .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be optimized?

- Methodological Answer :

- Use a stepwise approach: First, synthesize the purine-2,6-dione core via cyclocondensation of substituted urea derivatives with malonic acid analogs under acidic conditions.

- Introduce the 3,5-dimethylpyrazole moiety via nucleophilic substitution at the 8-position, using catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

- Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to improve yield. Monitor purity via HPLC and TLC, and employ column chromatography with gradients of ethyl acetate/hexane for isolation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using ¹H/¹³C NMR (e.g., pyrazole protons at δ 2.2–2.5 ppm, aromatic phenethyl signals at δ 6.8–7.4 ppm) .

- X-ray crystallography : Resolve the 3D structure to confirm substituent orientation (e.g., dihedral angles between purine and pyrazole rings). Use single-crystal diffraction (Cu-Kα radiation, R factor < 0.05) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z ~424) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodological Answer :

- Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with IC₅₀ determination.

- Employ cell viability assays (MTT or CCK-8) in cancer/normal cell lines. Include positive controls (e.g., staurosporine) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer :

- Apply factorial design (e.g., 2³ design) to vary substituents (pyrazole methyl groups, phenethyl chain length) and assess biological outputs (e.g., IC₅₀, solubility) .

- Use multivariate regression to identify critical structural contributors. For example, hydrophobicity (logP) of the phenethyl group may correlate with membrane permeability .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 1ATP for kinases).

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns). Compare results with experimental IC₅₀ data to refine force fields .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (half-life in rodent serum), metabolic pathways (CYP450 assays), and bioavailability (oral vs. intravenous administration) .

- Address solubility issues via formulation (nanoparticle encapsulation) or prodrug derivatization (e.g., esterification of the dione moiety) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.